

Technical Guide: Physical Properties of (R)-(-)-1-Cbz-3-aminopyrrolidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-3-N-Cbz-Aminopyrrolidine

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Introduction

(R)-(-)-1-Cbz-3-aminopyrrolidine, also known as (R)-1-Benzylcarbonyl-3-aminopyrrolidine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the presence of a protected amine make it a valuable intermediate for the synthesis of complex molecules with specific stereochemistry, which is often crucial for biological activity. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and an example of its application in a synthetic workflow.

Core Physical and Chemical Properties

The physical properties of (R)-(-)-1-Cbz-3-aminopyrrolidine are essential for its handling, characterization, and use in chemical reactions. The following table summarizes its key quantitative data.

Property	Value	Reference(s)
Molecular Formula	<chem>C12H16N2O2</chem>	[1] [2]
Molecular Weight	220.27 g/mol	[1] [2]
Appearance	Colorless liquid	[1]
Boiling Point	315 °C (lit.)	[1] [2]
Melting Point	Not applicable (liquid at room temperature). A high melting point of 310-316 °C has been reported for what is likely the hydrochloride salt.	[3]
Density	1.155 g/mL at 25 °C	[1] [2]
Refractive Index (n _{20/D})	1.548	[2]
Optical Rotation [α] _{20/D}	-2° to -4° (c=1 in Methanol)	[1]
CAS Number	122536-73-6	[1] [2]

Experimental Protocols

Accurate determination of physical properties is fundamental for the quality control and characterization of chemical compounds. Below are detailed methodologies for measuring the key physical properties of liquid amines like (R)-(-)-1-Cbz-3-aminopyrrolidine.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.

Apparatus:

- Thiele tube
- Thermometer

- Capillary tube (sealed at one end)
- Small test tube
- Heat source (e.g., Bunsen burner or oil bath)
- Sample of (R)-(-)-1-Cbz-3-aminopyrrolidine

Procedure:

- A small amount of the liquid sample (approximately 0.5 mL) is placed in the small test tube.
- A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid.
- The test tube is attached to a thermometer.
- The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
- The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a steady stream of bubbles is observed.
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Optical Rotation

Optical rotation is a critical property for chiral compounds, indicating their ability to rotate the plane of polarized light.

Apparatus:

- Polarimeter
- Polarimeter cell (1 dm)

- Volumetric flask
- Analytical balance
- Solvent (e.g., Methanol)
- Sample of (R)-(-)-1-Cbz-3-aminopyrrolidine

Procedure:

- A solution of the compound is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., 1 g in 100 mL of Methanol).
- The polarimeter is calibrated with the pure solvent.
- The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
- The cell is placed in the polarimeter, and the observed rotation (α) is measured.
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper

- Sample of (R)-(-)-1-Cbz-3-aminopyrrolidine
- Calibration standard (e.g., distilled water)

Procedure:

- The refractometer is calibrated using a standard of known refractive index. The temperature should be controlled, typically at 20°C.
- A few drops of the liquid sample are placed on the prism of the refractometer.
- The prism is closed, and the light source is adjusted.
- The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read from the instrument's scale.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its use in reactions, purification, and formulation.

Apparatus:

- Test tubes
- Vortex mixer
- A range of organic solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane)
- Sample of (R)-(-)-1-Cbz-3-aminopyrrolidine

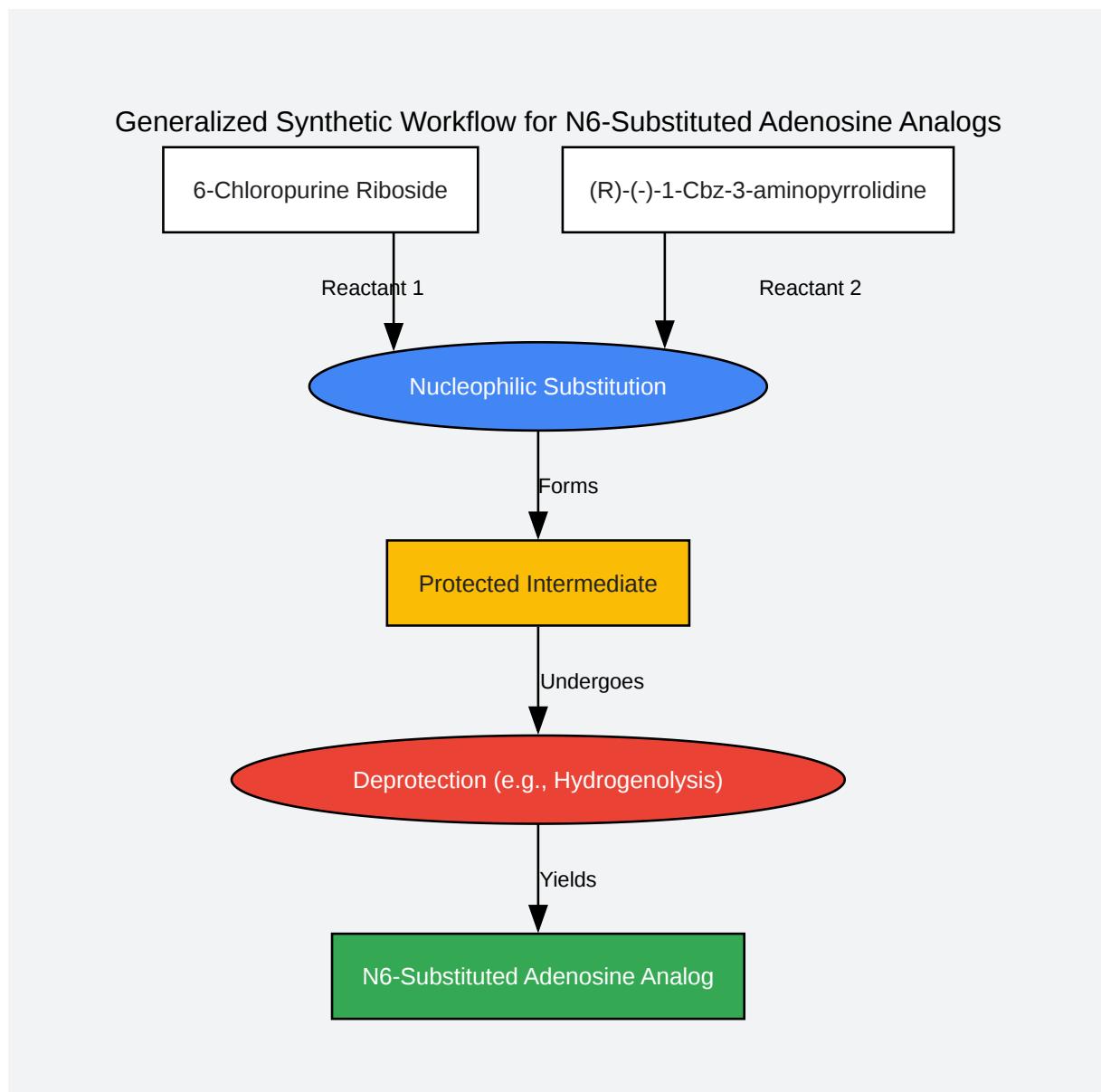
Procedure:

- A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

- A measured volume of a solvent (e.g., 1 mL) is added to each test tube.
- The test tubes are agitated using a vortex mixer for a set period (e.g., 1 minute).
- The mixture is visually inspected to determine if the solid has completely dissolved.
- Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent.

Application in Synthesis: A Workflow Example

(R)-(-)-1-Cbz-3-aminopyrrolidine is a key intermediate in the synthesis of various pharmaceutical agents. One notable application is in the preparation of N⁶-substituted adenosine analogs, which are potent agonists for adenosine receptors. The following diagram illustrates a generalized workflow for such a synthesis.



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Caption: Synthetic pathway for N⁶-substituted adenosine analogs.

This workflow demonstrates the coupling of (R)-(-)-1-Cbz-3-aminopyrrolidine with a purine derivative, followed by deprotection to yield the final product. The chirality of the aminopyrrolidine moiety is critical for the desired biological activity of the resulting adenosine analog.

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of (R)-(-)-1-Cbz-3-aminopyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b591914#physical-properties-of-r-1-cbz-3-aminopyrrolidine\]](https://www.benchchem.com/product/b591914#physical-properties-of-r-1-cbz-3-aminopyrrolidine)

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